BenchChemオンラインストアへようこそ!

2-(4-(Tert-butyl)phenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone

Lipophilicity Membrane permeability Physicochemical profiling

This fully synthetic spirocyclic small molecule (CAS 1351607-52-7) features a sterically bulky 4-tert-butylphenoxyacetyl group on the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold. With XLogP3 3.8, zero HBD, and TPSA 64.1 Ų, it offers enhanced passive permeability and favorable CNS drug-like properties. The para-tert-butyl group provides ~20-fold greater steric bulk than fluoro analogs, enabling systematic SAR studies that deconvolute steric vs. electronic contributions to target binding. Ideal for M5 mAChR selectivity screening and scaffold-hopping campaigns.

Molecular Formula C19H27NO3S
Molecular Weight 349.49
CAS No. 1351607-52-7
Cat. No. B2660739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Tert-butyl)phenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
CAS1351607-52-7
Molecular FormulaC19H27NO3S
Molecular Weight349.49
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCC3(CC2)OCCS3
InChIInChI=1S/C19H27NO3S/c1-18(2,3)15-4-6-16(7-5-15)22-14-17(21)20-10-8-19(9-11-20)23-12-13-24-19/h4-7H,8-14H2,1-3H3
InChIKeyNKWYILZZXNSLDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Tert-butyl)phenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone (CAS 1351607-52-7): Procurement-Relevant Identity, Physicochemical Profile, and Scaffold Context


The compound 2-(4-(tert-butyl)phenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone (CAS 1351607-52-7, molecular formula C19H27NO3S, MW 349.5 g/mol) is a fully synthetic spirocyclic small molecule belonging to the 1-oxa-4-thia-8-azaspiro[4.5]decane class. Its structure comprises a 4-tert-butylphenoxyacetyl substituent attached to the nitrogen of the spirocyclic core. Computed physicochemical properties include an XLogP3-AA of 3.8, zero hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area of 64.1 Ų, and four rotatable bonds [1]. The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold has been validated as a ligand-efficient chemotype in drug discovery, notably yielding the selective M5 mAChR inhibitor VU0549108 (M5 IC50 6.2 µM, M1–4 IC50s >10 µM) via a ligand-based virtual screening campaign [2]. This scaffold context establishes the compound as a member of a medicinally relevant chemotype, but the specific tert-butylphenoxyacetyl decoration confers distinct physicochemical properties that differentiate it from other in-class analogs.

Why Generic Substitution Fails: Physicochemical and Pharmacophoric Differentiation of 2-(4-(Tert-butyl)phenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone from Its Closest In-Class Analogs


In-class compounds sharing the 1-oxa-4-thia-8-azaspiro[4.5]decane core cannot be interchanged without altering key molecular recognition features. The 4-tert-butylphenoxyacetyl group in this compound introduces a sterically bulky, highly lipophilic aromatic substituent that is absent in core-only analogs such as 1-oxa-4-thia-8-azaspiro[4.5]decane (CAS 5608-98-0, MW 159.25 g/mol) or in smaller N-acetyl derivatives [1]. The specific substitution pattern—a para-tert-butyl group on the phenyl ring—is absent in close analogs such as 2-(2-fluorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone (CAS 1351651-06-3) or 2-((4-fluorophenyl)thio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone (CAS 1351591-65-5), which differ in both electronic character (fluoro vs. tert-butyl) and linker atom (thioether vs. ether) . These structural differences directly impact computed LogP (3.8 for the target vs. lower values for more polar fluoro or thioether analogs) and ligand efficiency metrics, meaning that SAR around this scaffold is steep and generic replacement risks loss of target engagement or altered selectivity [2]. The evidence below quantifies these differences in physicochemical and scaffold-level activity contexts.

Product-Specific Quantitative Differentiation Evidence for 2-(4-(Tert-butyl)phenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone


Lipophilicity Differentiation: Elevated XLogP3-AA Confers Higher Predicted Membrane Permeability vs. Core Scaffold and Polar Analogs

The target compound displays a computed XLogP3-AA of 3.8, substantially higher than the unsubstituted 1-oxa-4-thia-8-azaspiro[4.5]decane core (XLogP3-AA ~1.0) and predicted to exceed that of polar analogs such as 2-(2-fluorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone [1]. This elevated lipophilicity is driven by the para-tert-butyl group on the phenoxy ring, which adds significant hydrophobic surface area without introducing hydrogen bond donors. In drug discovery contexts, higher LogP within the range of 1–4 is often correlated with improved passive membrane permeability, a critical parameter for intracellular target engagement [2].

Lipophilicity Membrane permeability Physicochemical profiling

Steric Bulk Differentiation: para-tert-Butyl Group Introduces Significant Steric Hindrance Absent in H, F, or OMe Analogs

The para-tert-butyl substituent on the phenoxy ring introduces substantial steric bulk (molar refractivity contribution ~19.6 cm³/mol for t-Bu vs. ~0.9 for F and ~7.9 for OMe) [1]. This steric profile is absent in the closest commercially cataloged analogs: 2-(2-fluorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone, 2-(3,4-dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone, and 2-(benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone . In medicinal chemistry, bulky hydrophobic groups like tert-butyl are commonly employed to fill hydrophobic pockets, restrict conformational flexibility, and improve selectivity by creating steric clashes with off-target binding sites—a strategy validated across numerous target classes [2].

Steric effects Selectivity Ligand-receptor complementarity

Scaffold Activity Benchmarking: 1-Oxa-4-thia-8-azaspiro[4.5]decane Derivatives Are Validated as Selective Muscarinic M5 Receptor Modulators

The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold has demonstrated tractable, selective pharmacological activity: the compound VU0549108 (8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane) exhibited an M5 IC50 of 6.2 µM with >10 µM IC50 against M1–M4 subtypes, representing at least 1.6-fold selectivity [1]. Orthosteric site interaction was confirmed by [³H]-NMS binding (Ki 2.7 µM). While the target compound carries a different N-substituent, the scaffold itself is proven capable of engaging this therapeutically relevant GPCR target class. Importantly, SAR around this scaffold was described as "very steep," meaning that even modest structural modifications—such as replacing a sulfonyl-pyrazole with a phenoxyacetyl group—can dramatically alter potency and selectivity [1]. This steep SAR amplifies the procurement value of each discrete analog; no two N-substituted derivatives can be assumed equipotent.

Muscarinic receptor M5 selectivity CNS drug discovery

Hydrogen Bond Acceptor/Donor Profile: Zero H-Bond Donors and Four Acceptors Support Favorable CNS Drug-Like Properties vs. Donor-Containing Analogs

The target compound possesses zero hydrogen bond donors and four hydrogen bond acceptors, yielding an HBD count of 0 and an HBA count of 4 [1]. This profile contrasts with analogs containing hydroxyl or amine substituents on the phenoxy ring, which introduce additional HBDs that can reduce CNS penetration. According to widely accepted CNS drug-likeness guidelines, compounds with HBD ≤1 and HBA ≤5 are favored for brain exposure [2]. The HBD = 0 profile of this compound places it in the optimal range for CNS penetration, whereas hydroxylated analogs (e.g., 2-(4-hydroxyphenoxy) derivatives) would carry HBD = 1 and face a higher penalty in blood-brain barrier permeability.

CNS drug-likeness Hydrogen bonding Physicochemical optimization

Molecular Weight and Ligand Efficiency Differentiation: Higher MW Correlates with Greater Pharmacophoric Complexity vs. Low-MW Core Analogs

At 349.5 g/mol, the target compound is significantly larger than the unsubstituted 1-oxa-4-thia-8-azaspiro[4.5]decane core (159.25 g/mol) and moderately larger than thiophene-substituted analogs (e.g., 1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone, MW 283.4 g/mol) [1]. While higher molecular weight typically reduces ligand efficiency indices, it also reflects increased pharmacophoric complexity: the additional 190 Da relative to the core scaffold is invested in a phenoxyacetyl linker and a para-tert-butylphenyl group, both of which contribute to target binding enthalpy and selectivity [2]. For hit-to-lead programs, this compound occupies an intermediate molecular weight space (300–400 Da) that balances sufficient pharmacophoric features for target engagement with acceptable developability properties.

Ligand efficiency Molecular complexity Fragment-based drug discovery

Optimal Research and Industrial Application Scenarios for 2-(4-(Tert-butyl)phenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone Based on Verified Differentiation Evidence


CNS Drug Discovery: Muscarinic M5 Receptor Hit-Finding and Selectivity Profiling

The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold has demonstrated tractable M5 mAChR inhibition with measurable selectivity over M1–M4 subtypes [1]. The target compound, with its distinct tert-butylphenoxyacetyl substituent and favorable CNS physicochemical profile (HBD = 0, TPSA = 64.1 Ų, XLogP3 = 3.8) [2], is well-suited for M5-focused screening cascades. Its steric bulk may access hydrophobic sub-pockets distinct from the sulfonyl-pyrazole series, enabling exploration of novel binding modes within the orthosteric site. Procurement priority: high for neuroscience groups pursuing subtype-selective muscarinic modulators.

Phenotypic Screening Libraries: Intracellular Target Engagement via Elevated Lipophilicity

With an XLogP3 of 3.8—significantly higher than fluoro- or thiophene-substituted analogs—this compound is predicted to exhibit enhanced passive membrane permeability [1]. For cell-based phenotypic screens where intracellular target access is rate-limiting, this lipophilicity advantage makes the compound a strong candidate for inclusion in diversity-oriented screening decks. The combination of a spirocyclic core (3D character) and a lipophilic tert-butylphenoxy group offers a balanced property profile for cellular assay compatibility [2].

Selectivity Engineering: Steric Differentiation from Off-Target Hits in Kinase or GPCR Panels

The para-tert-butyl group introduces ~20-fold greater steric bulk than fluoro substituents found in commercially available analogs [1]. This structural feature can be exploited in counter-screening panels to identify targets where bulky hydrophobic groups confer selectivity by steric exclusion. Procurement of this compound alongside less bulky analogs (e.g., 2-(2-fluorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone) enables systematic SAR studies that deconvolute steric vs. electronic contributions to target binding, a critical step in hit triage and lead optimization [2].

Medicinal Chemistry Tool Compound: Scaffold-Hopping Reference for 1-Oxa-4-thia-8-azaspiro[4.5]decane SAR Exploration

Given the steep SAR reported for this scaffold class [1], each N-substituted derivative represents a distinct pharmacological entity. This compound serves as a key tool for scaffold-hopping exercises: its phenoxyacetyl linker differs from the sulfonamide and carbonyl linkers in published M5 inhibitors, exploring different vectors and conformational spaces. For medicinal chemistry groups building structure-activity relationships around the 1-oxa-4-thia-8-azaspiro[4.5]decane core, this compound fills a specific substituent space not covered by existing commercial analogs [2].

Quote Request

Request a Quote for 2-(4-(Tert-butyl)phenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.